molecular formula C9H13N3O B7549666 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide

3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide

Cat. No. B7549666
M. Wt: 179.22 g/mol
InChI Key: GVEUUVROYBHIIB-UHFFFAOYSA-N
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Description

3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide, also known as CP-94,253, is a synthetic compound that belongs to the class of pyrazole carboxamides. It was first synthesized in the 1990s and has since been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide acts as a selective antagonist of the delta opioid receptor, which is involved in the modulation of pain and addiction. By blocking the delta opioid receptor, 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide is able to reduce pain and prevent the reinforcing effects of opioids and cocaine.
Biochemical and Physiological Effects
3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain by blocking the release of pro-inflammatory cytokines and reducing the activity of nociceptive neurons. Additionally, 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has been shown to reduce the rewarding effects of opioids and cocaine by blocking the release of dopamine in the brain.

Advantages and Limitations for Lab Experiments

3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the delta opioid receptor, which allows for more precise investigation of the role of this receptor in pain and addiction. Additionally, 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide. One area of interest is its potential use in the treatment of chronic pain, as it has been shown to exhibit analgesic effects in animal models. Additionally, further research is needed to investigate the potential use of 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide in the treatment of drug addiction, as it has shown promising results in animal models. Finally, more research is needed to investigate the mechanism of action of 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide and its effects on other opioid receptors.

Synthesis Methods

The synthesis of 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide involves a multistep process that begins with the reaction between cyclopropylmethylamine and ethyl acrylate to form N-ethyl-N-cyclopropylmethylacrylamide. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the carboxamide group through reaction with dimethylformamide dimethylacetal. The final product, 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide, is obtained through purification and isolation steps.

Scientific Research Applications

3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and anti-nociceptive effects in animal models. Additionally, 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has been investigated for its potential use in the treatment of drug addiction, as it has been shown to block the effects of opioids and cocaine in animal models.

properties

IUPAC Name

3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-10-9(13)7-5-12(2)11-8(7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEUUVROYBHIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=C1C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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